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Compound of Interest

Compound Name: Sp100 protein

Cat. No.: B1178982 Get Quote

Welcome to the technical support center for the production of recombinant Sp100 protein. This

resource is designed for researchers, scientists, and drug development professionals to

troubleshoot and prevent the common issue of Sp100 protein aggregation during expression

and purification.

Frequently Asked Questions (FAQs)
Q1: Why is my recombinant Sp100 protein aggregating?

A1: Recombinant Sp100 protein is prone to aggregation for several reasons. Its

overexpression in systems like E. coli can lead to the formation of insoluble inclusion bodies.

Sp100 possesses a homodimerization domain (HSR domain) which can facilitate

intermolecular interactions and aggregation, especially at high concentrations. Additionally, like

many recombinant proteins, suboptimal buffer conditions (e.g., pH close to its isoelectric point

of ~4.7), temperature, and handling can expose hydrophobic regions, leading to aggregation.

Q2: What is the first thing I should try to improve the solubility of my Sp100 protein?

A2: The most impactful initial step is often to optimize the expression conditions. Lowering the

induction temperature (e.g., to 15-25°C) can slow down protein synthesis, allowing more time

for proper folding. Additionally, using a solubility-enhancing fusion tag, such as Maltose-Binding

Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), can significantly improve the solubility

of Sp100.
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Q3: Can I refold Sp100 from inclusion bodies?

A3: Yes, if your Sp100 protein is expressed as inclusion bodies, it is possible to solubilize and

refold it. This typically involves solubilizing the inclusion bodies with strong denaturants like 8M

urea or 6M guanidine hydrochloride (GdmCl), followed by a refolding process. Common

refolding methods include on-column refolding, stepwise dialysis, or rapid dilution into a

refolding buffer.

Q4: What buffer additives can help prevent Sp100 aggregation?

A4: Several additives can be included in your purification and storage buffers to help maintain

Sp100 solubility. These include:

Reducing agents: 5-10 mM DTT or TCEP to prevent incorrect disulfide bond formation.

Amino acids: L-arginine (0.5-1 M) can help suppress aggregation.

Osmolytes: Glycerol (10-20%) or sucrose can stabilize the protein.

Non-denaturing detergents: A low concentration (e.g., 0.05% Tween-20) can help solubilize

hydrophobic patches.

Q5: How can I detect and quantify Sp100 aggregation?

A5: Aggregation can be initially observed as visible precipitation or cloudiness in your protein

solution. For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS)

can be used to detect the presence of larger particles in your sample.[1][2][3][4][5] Size-

exclusion chromatography (SEC) can also reveal the presence of high-molecular-weight

aggregates.[1]

Troubleshooting Guides
Issue 1: Sp100 is Primarily Found in the Insoluble Pellet
(Inclusion Bodies) After Cell Lysis
This is a common issue when expressing Sp100 in E. coli. The troubleshooting workflow below

outlines steps to increase the yield of soluble protein.
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Sp100 in Inclusion Bodies

Optimize Expression Conditions Use Solubility-Enhancing Tag Refold from Inclusion Bodies

Lower Induction Temperature
(e.g., 18-25°C)

Reduce IPTG Concentration
(e.g., 0.1-0.4 mM) Co-express Chaperones Clone Sp100 into a vector with an

N-terminal MBP or SUMO tag
Solubilize Inclusion Bodies

(8M Urea or 6M GdmCl)

Purify fusion protein and assess
solubility post-tag cleavage Perform On-Column Refolding Attempt Stepwise Dialysis or Dilution

Click to download full resolution via product page

Troubleshooting workflow for Sp100 inclusion bodies.

Issue 2: Purified Sp100 Protein Aggregates and
Precipitates Over Time or During Concentration
If you have successfully purified soluble Sp100, but it aggregates during subsequent steps, the

following guide can help.
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Purified Sp100 Aggregates

Optimize Buffer Composition Modify Handling and Storage

Adjust pH away from pI (~4.7)
(e.g., pH 7.5-8.5)

Screen Salt Concentration
(e.g., 150-500 mM NaCl) Add Stabilizing Agents Minimize Freeze-Thaw Cycles Concentrate in smaller volumes

at a time
Store at low concentration or
flash-freeze aliquots at -80°C

10-20% Glycerol 0.5-1 M L-Arginine 5-10 mM DTT or TCEP

Click to download full resolution via product page

Troubleshooting guide for soluble Sp100 aggregation.

Data Presentation
The following tables summarize expected outcomes based on different strategies to improve

Sp100 solubility. These are representative data compiled from general protein purification

principles and should be optimized for your specific construct and experimental setup.

Table 1: Effect of Expression Temperature on Sp100 Solubility

Induction Temperature (°C) IPTG (mM) Soluble Sp100 (% of total)

37 1.0 < 10%

30 0.5 15-25%

25 0.4 30-40%

18 0.2 40-60%

Table 2: Comparison of N-terminal Solubility Tags for Sp100 Expression at 18°C
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Fusion Tag Tag Size (kDa)
Soluble Sp100 Fusion
Protein (% of total)

6xHis ~1 < 20%

GST 26 40-60%

MBP 42.5 60-80%

SUMO ~11 70-90%

Table 3: Effect of Buffer Additives on Purified Sp100 Stability (4°C for 24h)

Buffer Condition Aggregation Level (by DLS)

PBS, pH 7.4 High

50 mM Tris pH 8.0, 300 mM NaCl Moderate

50 mM Tris pH 8.0, 300 mM NaCl, 10% Glycerol Low

50 mM Tris pH 8.0, 300 mM NaCl, 10%

Glycerol, 0.5 M L-Arginine, 5 mM DTT
Very Low

Experimental Protocols
Protocol 1: Expression of Soluble His-MBP-Sp100 in E.
coli
This protocol is designed to maximize the production of soluble Sp100 by using a solubility-

enhancing MBP tag and optimizing expression conditions.

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing an N-

terminal His-MBP tag followed by a TEV protease cleavage site and the full-length human

Sp100 gene. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow

overnight at 37°C with shaking.
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Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final

concentration of 0.2 mM.

Harvest: Continue to incubate at 18°C for 16-20 hours with shaking. Harvest the cells by

centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 500

mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP, and 1x protease inhibitor cocktail).

Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris

and insoluble protein. Collect the supernatant.

Protocol 2: On-Column Refolding of His-tagged Sp100
from Inclusion Bodies
This protocol is for situations where Sp100 is expressed in inclusion bodies.[6][7][8]

Inclusion Body Isolation: After cell lysis as described above, collect the pellet. Wash the

pellet twice with a Wash Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to

remove membrane proteins and other contaminants. Centrifuge at 15,000 x g for 10 minutes

after each wash.

Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM

Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT). Stir at room temperature for 1-2

hours until the pellet is fully dissolved.

Clarification: Centrifuge the solubilized protein at 40,000 x g for 30 minutes to remove any

remaining insoluble material.

IMAC Binding: Equilibrate a Ni-NTA column with Solubilization Buffer. Load the clarified

supernatant onto the column.
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On-Column Refolding: Wash the column with 10 column volumes (CV) of Solubilization

Buffer. Then, apply a linear gradient over 20 CV from Solubilization Buffer to Refolding Buffer

(50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.5 M L-arginine, 5 mM DTT). This

gradual removal of urea allows the protein to refold while bound to the resin.

Elution: After the refolding gradient, wash the column with 5 CV of Refolding Buffer. Elute the

refolded Sp100 protein with Elution Buffer (Refolding Buffer containing 250 mM imidazole).

Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM HEPES pH

7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP) to remove imidazole and excess arginine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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